molecular formula C9H11Cl2F3N2 B11843336 1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride

1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride

Cat. No.: B11843336
M. Wt: 275.10 g/mol
InChI Key: BMTOBXDNMBYTIY-UHFFFAOYSA-N
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Description

1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C9H11Cl2F3N2 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a cyclopropanamine moiety

Preparation Methods

The synthesis of 1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with a trifluoromethyl group at the 5-position.

    Amine Introduction:

    Dihydrochloride Formation: The compound is then converted to its dihydrochloride salt form for stability and solubility.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group and the amine group can participate in substitution reactions with suitable reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The cyclopropanamine moiety can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar compounds to 1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride include:

    1-(6-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride: This compound has a similar structure but with the trifluoromethyl group at the 6-position.

    1-(2-(Trifluoromethyl)pyridin-4-yl)piperazine: This compound features a piperazine ring instead of a cyclopropane ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the trifluoromethyl and cyclopropanamine groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C9H11Cl2F3N2

Molecular Weight

275.10 g/mol

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine;dihydrochloride

InChI

InChI=1S/C9H9F3N2.2ClH/c10-9(11,12)6-1-2-7(14-5-6)8(13)3-4-8;;/h1-2,5H,3-4,13H2;2*1H

InChI Key

BMTOBXDNMBYTIY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC=C(C=C2)C(F)(F)F)N.Cl.Cl

Origin of Product

United States

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